molecular formula C14H23N B1266628 Pyridine, 2-(1-butylpentyl)- CAS No. 2961-49-1

Pyridine, 2-(1-butylpentyl)-

Cat. No. B1266628
CAS RN: 2961-49-1
M. Wt: 205.34 g/mol
InChI Key: YGCMUHWPXXEZCR-UHFFFAOYSA-N
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Description

“Pyridine, 2-(1-butylpentyl)-” is a chemical compound with the linear formula C14H23N . It has a CAS Number of 2961-49-1 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of “Pyridine, 2-(1-butylpentyl)-” is 205.346 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Coordination Chemistry

  • Pyridine derivatives like 2-(1-butylpentyl)-pyridine play a pivotal role in the synthesis of various natural products and as ligands in coordination chemistry. They are integral in creating highly substituted pyridines and tetrahydroquinolines through one-pot synthesis processes (Yehia, Polborn, & Müller, 2002).
  • These pyridine derivatives have been used to synthesize 2,6-bis(pyrazolyl)pyridines, which exhibit luminescent properties and are employed in biological sensing, as well as in creating iron complexes showing unusual spin-state transitions (Halcrow, 2005).

Environmental Applications

  • Pyridine derivatives are employed in environmental sciences, particularly in the degradation of pyridine in drinking water using dielectric barrier discharge systems. This research is crucial for treating nitrogen heterocyclic compounds in water supplies (Li et al., 2017).

Photocatalysis and Sensing

  • These compounds are also pivotal in photocatalysis. For instance, pyridine-based ligand scaffolds have been synthesized for use in photocatalytic water reduction, which is essential in energy conversion and storage technologies (Bachmann et al., 2013).
  • In addition, pyridine-based polymers have been developed to expand the range of wavelength sensitivity, making them applicable in organic photovoltaic cells and as thermal sensors (Vaganova et al., 2012).

Catalysis and Organic Synthesis

  • Pyridine derivatives have been utilized in catalyzing various organic reactions, including the synthesis of complex organic molecules, highlighting their role in facilitating and directing chemical transformations (Steinhoff & Stahl, 2002).

Future Directions

Pyridine and its derivatives are crucial structural components in various pharmaceuticals . Therefore, the selective functionalization reaction of pyridine holds significant research importance . This suggests that “Pyridine, 2-(1-butylpentyl)-” and similar compounds could have potential applications in the development of new drugs and other chemical products.

properties

IUPAC Name

2-nonan-5-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h7-8,11-13H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCMUHWPXXEZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183792
Record name Pyridine, 2-(1-butylpentyl)-
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Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-(1-butylpentyl)-

CAS RN

2961-49-1
Record name Pyridine, 2-(1-butylpentyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Nonyl)pyridine
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Record name Pyridine, 2-(1-butylpentyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-BUTYLPENTYL)-PYRIDINE
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Synthesis routes and methods

Procedure details

In a two-liter, three-neck flask, equipped with a stirrer and dropping funnel, was prepared 0.20 mole of sodamide, using an iron catalyst, in about 600 cc of liquid ammonia. The ammonia was replaced by adding 1,000 g of N,N-dimethylaniline through the dropping funnel and evaporating the ammonia. A thermometer and reflux condenser were added to the flask. The mixture was heated to 152° C. and 205 g (1.0 mole) of 2-(5-nonyl)pyridine was added. No reaction took place. The mixture was slowly heated to 197° C. when hydrogen evolution started, and the reaction mixture turned purple. The reaction continued at 197°-198° C. for 3 hours, at which time the hydrogen evolution became slow. The reaction mixture was cooled to about room temperature and hydrolyzed with 200 cc of water. The oil layer was separated and distilled to give 125 g (0.61 mole) of unreacted 2-(5-nonyl)pyridine, 2.3 g (0.01 mole) of 2-amino-(5-nonyl)pyridine (2.7% yield) and 35.8 g (0.09 mole) of 6,6'-di-(5-nonyl)-2,2'-bipyridyl boiling at 251°-259° C. and 7 mm Hg. The yield of 2,2'-bipyridyl product based on recovered 2-(5-nonyl)pyridine was 45.0%.
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